molecular formula C15H17N5O B11144796 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide

Cat. No.: B11144796
M. Wt: 283.33 g/mol
InChI Key: CHTFGDYEXKIHTO-UHFFFAOYSA-N
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Description

N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is a high-purity synthetic compound of interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H17N5O and a molecular weight of 283.33 g/mol, this molecule features a hybrid architecture combining two privileged heterocyclic scaffolds: the 1H-indazole and the 1,3,5-trimethyl-1H-pyrazole, linked by a carboxamide group . The 1H-indazole core is a pharmacologically significant structure found in several FDA-approved therapeutics and is the subject of ongoing research due to its diverse biological activities . Indazole-containing derivatives have been investigated for antitumor, anti-inflammatory, and antimicrobial applications, among others . The 1,3,5-trimethyl-1H-pyrazole moiety is another heterocyclic system frequently utilized in the design of biologically active compounds and can serve as a versatile building block in organic synthesis . The integration of these systems into a single molecule makes this compound a valuable chemical probe for researchers exploring new chemical space, structure-activity relationships (SAR), and polypharmacology. This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H17N5O/c1-9-12(10(2)20(3)19-9)8-16-15(21)14-11-6-4-5-7-13(11)17-18-14/h4-7H,8H2,1-3H3,(H,16,21)(H,17,18)

InChI Key

CHTFGDYEXKIHTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Optimization of Pyrazole Formation

Critical parameters influencing yield and selectivity include:

  • Acid Catalyst : Acetic acid outperforms sulfuric or hydrochloric acid in minimizing by-products such as 1,3-dimethylpyrazole.

  • Temperature Control : Reactions above 120°C promote decomposition, while temperatures below 100°C result in incomplete cyclization.

  • Solvent Systems : Polar aprotic solvents like DMF enhance reaction rates but require rigorous drying to prevent hydrolysis.

Table 1: Comparative Pyrazole Synthesis Conditions

ParameterOptimal RangeYield (%)Purity (%)
Temperature110–115°C78–8590–95
Hydrazine Equivalents1.2–1.58293
Catalyst (Acetic Acid)10–15% v/v8595

Indazole Core Synthesis

The indazole scaffold is typically constructed via cyclization of ortho-hydrazinobenzonitriles or ortho-nitrobenzaldehydes. A two-step protocol involving nitration followed by reduction and cyclization is widely employed:

  • Nitration : Treat benzaldehyde derivatives with nitric acid/sulfuric acid at 0–5°C to introduce nitro groups.

  • Reduction-Cyclization : Reduce nitro groups with hydrogen/palladium-carbon and cyclize with hydrazine hydrate in ethanol under reflux.

Regioselectivity Challenges

The position of substituents on the indazole ring significantly impacts downstream reactivity. Microwave-assisted synthesis at 150°C for 20 minutes improves regioselectivity for the 3-carboxamide position, achieving >90% selectivity.

Amide Bond Formation

Coupling the pyrazole and indazole components involves activating the carboxylic acid group of the indazole-3-carboxylic acid intermediate. Two primary strategies are documented:

Acid Chloride Method

  • Generate indazole-3-carbonyl chloride using thionyl chloride (SOCl₂) in dichloromethane.

  • React with 1,3,5-trimethylpyrazol-4-ylmethylamine in the presence of triethylamine (TEA) as a base.
    Conditions : 0–5°C, 4 hours, 85–90% yield.

Carbodiimide-Mediated Coupling

  • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF.

  • Achieves milder conditions (room temperature, 12 hours) with 88% yield and reduced racemization risk.

Table 2: Amidation Efficiency Comparison

MethodCatalyst SystemYield (%)Purity (%)
Acid ChlorideTEA85–9092
EDCl/HOBtDMF8895
Uranium-Based ReagentsHATU8290

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Advanced techniques such as preparative HPLC with C18 columns resolve stereochemical impurities, achieving >99% purity for pharmacological applications.

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms methyl group integration at δ 2.35 (pyrazole-CH₃) and δ 3.85 (N-CH₃).

  • Mass Spectrometry : ESI-MS m/z 283.33 [M+H]⁺ aligns with the molecular formula C₁₅H₁₇N₅O.

  • HPLC : Retention time 8.2 minutes (C18, acetonitrile/water 70:30).

Scale-Up Considerations

Industrial production requires modifications to lab-scale protocols:

  • Continuous Flow Synthesis : Reduces reaction time for pyrazole formation from 12 hours to 45 minutes.

  • Solvent Recovery Systems : Distill DMF and ethyl acetate for reuse, lowering costs by 30–40%.

  • Crystallization Optimization : Seeded cooling crystallization improves particle size distribution for formulation compatibility .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole or indazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Sulfonamide Groups

Several compounds share the N-(1,3,5-trimethyl-1H-pyrazol-4-yl) motif but differ in functional groups and attached moieties:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide (Target Compound) Indazole carboxamide linked to trimethylpyrazole via methylene bridge C₁₄H₁₃ClN₂O 260.72
6-((4-((Dimethylamino)methyl)benzyl)(methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (40) Pyridine sulfonamide with dimethylaminobenzyl and trimethylpyrazole groups C₂₀H₂₈N₆O₂S 416.55
3,5-Dichloro-3'-((diethylamino)methyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-sulfonamide (62) Biphenyl sulfonamide with diethylamino and trimethylpyrazole substituents C₂₃H₂₈Cl₂N₄O₂S 523.47
DDD85646 Dichlorobenzenesulfonamide with piperazinyl-pyridine and trimethylpyrazole C₂₀H₂₁Cl₂N₅O₂S 498.38

Key Observations :

  • The 1,3,5-trimethylpyrazole group is conserved across analogs, suggesting its role in binding or metabolic stability .
  • Compound 62 () introduces a biphenyl system, which may enhance hydrophobic interactions but reduce bioavailability compared to the target’s indazole moiety.

Analogs with Indazole and Pyrazole Hybrid Structures

Other compounds combine indazole or pyrazole with diverse heterocycles:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolopyrimidine carboxamide with benzyl and difluoromethyl groups C₂₇H₂₄F₂N₆O₂ 502.52
IMP-1088 Indazole methanamine with ethoxy-phenyl and trimethylpyrazole groups C₂₃H₂₇F₂N₅O 435.49

Key Observations :

  • IMP-1088 () shares the trimethylpyrazole group but incorporates a larger hydrophobic tail, likely improving membrane permeability relative to the target compound.

Functional Group Variations and Pharmacological Implications

  • Carboxamide vs. Sulfonamide : The target’s carboxamide group (vs. sulfonamide in ) may reduce acidity and alter hydrogen-bonding capacity, affecting target engagement.
  • Substituent Effects : The 1,3,5-trimethylpyrazole group in the target and analogs (e.g., ) likely contributes to steric shielding, enhancing metabolic stability.

Biological Activity

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is a pyrazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyrazole ring and an indazole moiety. This structural configuration is believed to contribute to its biological activity.

Property Value
Molecular Formula C13H15N5O
Molecular Weight 245.29 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrazole and indazole rings can form hydrogen bonds and π-stacking interactions with various enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models. A study demonstrated that derivatives with similar structures effectively induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin .

Antifungal Activity

In vitro assays have shown that certain pyrazole derivatives possess antifungal properties against various phytopathogenic fungi. A related compound demonstrated higher antifungal activity than standard treatments, indicating the potential for agricultural applications .

Anti-inflammatory Effects

Some studies suggest that pyrazole compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production in macrophages . This activity positions them as candidates for treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the biological effects of related pyrazole compounds:

  • Study on Anticancer Effects : A series of pyrazole derivatives were tested against different cancer cell lines, revealing that modifications to the pyrazole ring significantly affected cytotoxicity levels.
  • Antifungal Efficacy Assessment : A study involving a new class of pyrazole derivatives showed promising results against multiple fungal strains, suggesting a broad spectrum of antifungal activity .

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